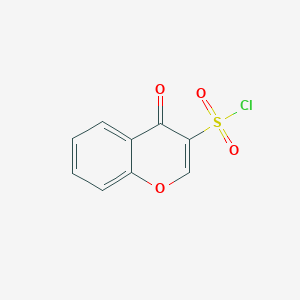

4-Oxo-4H-1-benzopyran-3-sulfonyl chloride

説明

Structure

3D Structure

特性

CAS番号 |

91913-34-7 |

|---|---|

分子式 |

C9H5ClO4S |

分子量 |

244.65 g/mol |

IUPAC名 |

4-oxochromene-3-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClO4S/c10-15(12,13)8-5-14-7-4-2-1-3-6(7)9(8)11/h1-5H |

InChIキー |

XADNNLGFKOJNQM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)(=O)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 4 Oxo 4h 1 Benzopyran 3 Sulfonyl Chloride and Its Derivatives

Strategies for the Construction of the 4H-1-Benzopyran-4-one Core

The construction of the chromone (B188151) framework is a key step in the synthesis of 4-oxo-4H-1-benzopyran-3-sulfonyl chloride. Several methods have been developed to achieve this, ranging from traditional cyclization reactions to modern catalytic and microwave-assisted protocols.

Classic Cyclization Approaches

Classical methods for chromone synthesis often involve the cyclization of a 1-(ortho-hydroxyaryl)-1,3-diketone or its equivalent. chempedia.info These approaches, while foundational, typically require harsh reaction conditions.

Baker-Venkataraman Rearrangement : This rearrangement is a widely used method for the synthesis of chromones and flavones. wikipedia.orgjk-sci.com It involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones. wikipedia.org The reaction proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.org Subsequent acid-catalyzed cyclodehydration of the diketone yields the chromone core. wikipedia.org Common bases used include potassium hydroxide, potassium tert-butoxide, and sodium hydride. jk-sci.com A "soft-enolization" variation of this rearrangement has been developed for more sensitive substrates. acs.orgacs.org

Allan-Robinson Strategy : The Allan-Robinson reaction is a chemical reaction of o-hydroxyaryl ketones with aromatic anhydrides to form flavones or isoflavones. wikipedia.org When aliphatic anhydrides are used, coumarins can also be produced. wikipedia.org The mechanism involves the tautomerization of the ketone to an enol, which then attacks the anhydride (B1165640). wikipedia.org A series of steps including cyclization and dehydration leads to the final product. wikipedia.org

Claisen Ester Condensation : This method involves a carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product is a β-keto ester or a β-diketone, which can then be cyclized to form the chromone ring. wikipedia.orgijrpc.com The reaction is driven by the formation of a stabilized anion of the resulting β-keto ester. organic-chemistry.org For the synthesis of 2-(2-phenylethyl)chromones, optimizing the Claisen condensation by preforming the enolate of the starting acetophenone (B1666503) has been shown to be effective. nih.gov

Acid-Catalyzed Chromone Ring Closure

Acid-catalyzed cyclization is a common final step in many chromone syntheses. ijrpc.com A variety of acids can be employed to facilitate the ring closure of appropriate precursors. ijrpc.com

Methane sulfonyl chloride : This reagent can be used as a catalyst for the cyclization process. ijrpc.com

Triflic anhydride : Trifluoromethanesulfonic anhydride (Tf2O) is a potent electrophilic activator for carbonyl groups and can be used to effect the ring closure to form chromones. ijrpc.comnih.gov It is considered a more effective catalyst than others, though its application can be limited by its cost. ijrpc.com

Polyphosphoric acid (PPA) : PPA is a widely used reagent in organic synthesis for dehydration and cyclization reactions. unishivaji.ac.inccsenet.org It has been successfully used in the synthesis of chromone-2-carboxylic acids from phenols and in the hydrolysis of chromone esters without opening the labile chromone ring. ijrpc.comtandfonline.comtandfonline.com

Base-Catalyzed Cyclization Methodologies

While less common than acidic conditions, base-catalyzed cyclizations are also employed for the synthesis of chromones. ijrpc.com These methods often involve refluxing the precursor with a base like piperidine (B6355638) in pyridine (B92270) for several hours to achieve ring closure. ijrpc.com

Palladium-Catalyzed Coupling and Ring Closure Strategies

Modern synthetic methods often utilize transition-metal catalysis to construct complex molecules efficiently. bohrium.com Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of chromone derivatives. bohrium.comnih.gov

Cyclocarbonylation : A highly efficient and selective palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes and carbon monoxide affords a variety of chromones in good to excellent yields. acs.org This reaction can be performed under atmospheric pressure of CO in a phosphonium (B103445) salt ionic liquid, which enhances the reaction's efficiency. acs.org

Domino Annulation : A palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene provides a facile and atom-economical route to various chromone-containing polycyclic compounds with good yields and excellent diastereoselectivities. bohrium.comrsc.org

Asymmetric Conjugate Addition : Palladium complexes with chiral pyridine-dihydroisoquinoline ligands have been developed to catalyze the enantioselective conjugate addition of arylboronic acids to 2-substituted chromones, providing chiral chromanones with tetrasubstituted stereocenters. nih.gov

Microwave-Assisted Synthetic Protocols for Chromones

Microwave irradiation has become a popular heating technique in organic synthesis due to its ability to significantly shorten reaction times, often leading to higher yields and cleaner reactions. nih.govresearchgate.net This technology is considered a green chemistry procedure due to its lower energy consumption. nih.gov

Microwave-assisted synthesis has been successfully applied to the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones to produce functionalized flavones and chromones. researchgate.netcapes.gov.br

It has also been used in single-pot, base-promoted Baker-Venkataraman rearrangements with trifluoroacetic anhydride to yield trifluoromethylated 4H-chromones, with reaction times reduced by 55% compared to conventional refluxing. chemmethod.com

Synthesis from 2,3-Allenoic Acids and Benzynes

A novel and efficient method for the synthesis of polysubstituted chromones involves the reaction of 2,3-allenoic acids and benzynes. acs.orgorganic-chemistry.orgfigshare.com This protocol proceeds under mild conditions and provides moderate to excellent yields. acs.org The mechanism involves a nucleophilic addition of the allenoic acid to the benzyne (B1209423), followed by a series of rearrangements including a 1,2-addition with the carbonyl group, ring opening, conjugate addition, and protonolysis to afford the chromone derivative. acs.org This method allows for significant diversity in the final product due to the wide range of substituents that can be incorporated into both the 2,3-allenoic acid and the benzyne precursors. acs.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for the Chromone Core

| Methodology | Key Features | Advantages | Disadvantages |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of 2-acetoxyacetophenones followed by acid-catalyzed cyclization. wikipedia.org | Well-established, versatile for chromones and flavones. wikipedia.orgjk-sci.com | Often requires harsh conditions. |

| Allan-Robinson Strategy | Reaction of o-hydroxyaryl ketones with aromatic anhydrides. wikipedia.org | Direct route to flavones and isoflavones. wikipedia.org | Can also produce coumarins with aliphatic anhydrides. wikipedia.org |

| Claisen Ester Condensation | Base-promoted condensation of esters to form β-keto esters for cyclization. wikipedia.org | Fundamental C-C bond-forming reaction. wikipedia.org | Can result in mixtures if two different enolizable esters are used. organic-chemistry.org |

| Acid-Catalyzed Ring Closure | Cyclization using acids like PPA or triflic anhydride. ijrpc.com | Effective for final ring formation. ijrpc.com | Can involve harsh conditions; some catalysts are expensive. ijrpc.com |

| Palladium-Catalyzed Reactions | Cyclocarbonylation, domino annulation, and conjugate addition. acs.orgrsc.orgnih.gov | High efficiency, selectivity, and atom economy. acs.orgrsc.org | Requires transition metal catalyst and specific ligands. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, higher yields, green chemistry approach. nih.govchemmethod.com | Requires specialized equipment. |

| Synthesis from 2,3-Allenoic Acids and Benzynes | Reaction of allenoic acids with benzynes under mild conditions. acs.org | High efficiency, mild conditions, allows for high diversity. acs.org | May require synthesis of specialized starting materials. |

Table 2: Examples of Reagents in Chromone Synthesis

| Reagent | Role in Synthesis | Reference |

| Potassium Hydroxide | Base in Baker-Venkataraman Rearrangement | jk-sci.com |

| Triflic anhydride | Catalyst for acid-catalyzed ring closure | ijrpc.com |

| Polyphosphoric acid (PPA) | Catalyst for cyclization and hydrolysis | ijrpc.comtandfonline.com |

| Piperidine | Base in base-catalyzed cyclization | ijrpc.com |

| Palladium Acetate (B1210297) (Pd(OAc)₂) | Catalyst in palladium-catalyzed reactions | bohrium.com |

| Copper(II) Chloride (CuCl₂) | Catalyst in microwave-assisted synthesis | researchgate.net |

| KF/18-crown-6 | Fluoride source in synthesis from allenoic acids | acs.org |

Formation from Enamino Ketones

The synthesis of 3-substituted chromones from enamino ketones is a versatile and widely adopted strategy. researchgate.net Enamino ketones, particularly o-hydroxyaryl enaminones, serve as valuable precursors for constructing the chromone scaffold due to their inherent reactivity. The general approach involves the cyclization of the enaminone in the presence of a suitable electrophile. While direct synthesis of this compound from enamino ketones is not extensively documented, the established reactivity of enaminones allows for a plausible two-step synthetic pathway.

Initially, a suitable o-hydroxyaryl enaminone can be cyclized to form a 3-substituted chromone. A variety of substituents can be introduced at the 3-position through this method, including sulfenyl and selenyl groups, by reacting the enaminone with appropriate sulfur or selenium sources. researchgate.net For the synthesis of the target sulfonyl chloride, a precursor such as a 3-amino or 3-halo chromone would be synthesized first from the enamino ketone. This intermediate can then be converted to the desired sulfonyl chloride through subsequent functional group transformations.

For instance, the reaction of an o-hydroxyaryl enaminone with a source of "Cl+" followed by cyclization would yield a 3-chlorochromone. This intermediate could then potentially be subjected to a reaction sequence involving displacement with a sulfite (B76179) salt followed by chlorination to afford the sulfonyl chloride.

Introduction of the Sulfonyl Chloride Moiety at the 3-Position

Direct Chlorosulfonation Procedures

Direct chlorosulfonation of the pre-formed 4H-1-benzopyran-4-one (chromone) ring system is a primary method for the introduction of the sulfonyl chloride group. This electrophilic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. researchgate.net The C-3 position of the chromone ring is susceptible to electrophilic attack, leading to the formation of the desired 3-sulfonyl chloride derivative. The reaction is generally carried out by treating the chromone with an excess of chlorosulfonic acid, often at reduced temperatures to control the exothermicity of the reaction. nih.gov The use of a catalyst, such as sulfamic acid, has been shown to improve the efficiency of chlorosulfonation reactions for some aromatic compounds. google.com

Transformation from Corresponding Sulfonic Acid Salts

An alternative and often milder approach to the synthesis of this compound involves the conversion of the corresponding sulfonic acid or its salt. researchgate.net This two-step process begins with the sulfonation of the chromone to produce 4-oxo-4H-1-benzopyran-3-sulfonic acid. The resulting sulfonic acid is then converted to the sulfonyl chloride using a variety of chlorinating agents.

| Chlorinating Agent | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., benzene) with a catalytic amount of DMF | Readily available and effective for a wide range of sulfonic acids. | researchgate.net |

| Oxalyl Chloride ((COCl)₂) | Reaction in a chlorinated solvent (e.g., CH₂Cl₂) at room temperature | Milder conditions compared to SOCl₂, volatile byproducts are easily removed. | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Heating with the sulfonic acid, often without a solvent | Powerful chlorinating agent, useful for less reactive sulfonic acids. | researchgate.net |

Optimization of Reaction Conditions for Sulfonyl Chloride Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include temperature, reaction time, stoichiometry of reagents, and the choice of solvent and catalyst. researchgate.netresearchgate.net

For direct chlorosulfonation, controlling the temperature is critical to prevent side reactions and decomposition of the product. nih.gov A design of experiments (DOE) approach can be employed to systematically investigate the effects of multiple variables, such as the equivalents of chlorosulfonic acid and the reaction temperature, to identify the optimal conditions. nih.gov

In the conversion of sulfonic acid salts to sulfonyl chlorides, the choice of the chlorinating agent and the reaction temperature can significantly impact the outcome. For instance, while some reactions proceed efficiently at room temperature, others may require heating to achieve a satisfactory conversion rate. mdpi.com The use of a catalyst can also be beneficial in some cases.

| Parameter | Effect on Reaction | Typical Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to decomposition. | Screening a range of temperatures from low (e.g., 0°C) to elevated temperatures. | researchgate.netmdpi.com |

| Solvent | Can influence the solubility of reagents and the reaction pathway. | Testing a variety of aprotic solvents with different polarities. | researchgate.net |

| Base/Catalyst | Can accelerate the reaction and improve yields. | Screening different organic and inorganic bases or catalysts. | researchgate.netmdpi.com |

| Reaction Time | Ensuring complete conversion without product degradation. | Monitoring the reaction progress over time using techniques like TLC or HPLC. | researchgate.net |

Utilization of Specific Chlorosulfonating Agents (e.g., sulfamoyl chloride)

While chlorosulfonic acid is a common reagent for sulfonation, its high reactivity can sometimes lead to undesired side reactions. The use of more specific and milder chlorosulfonating agents can offer better control and selectivity. Sulfamoyl chlorides, such as N,N-dimethylsulfamoyl chloride, are one such class of reagents. researchgate.net These compounds can be used to introduce the sulfamoyl group, which can then be further transformed if necessary. The synthesis of N-sulfonylformamidines from sulfonamides using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a mild method for the protection and subsequent reaction of the sulfonamide group. researchgate.net

One-Pot and Multicomponent Synthesis Approaches Involving this compound Precursors

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, thereby minimizing purification steps and saving time and resources. tcichemicals.comnih.gov While the direct one-pot synthesis of this compound is not well-established, several MCRs have been developed for the synthesis of chromone derivatives that can serve as valuable precursors. rsc.orgrsc.org

For example, three-component reactions involving 3-formylchromones, an amine, and a third component can lead to a variety of highly functionalized heterocyclic systems. rsc.org By choosing the appropriate starting materials, it is possible to synthesize chromone derivatives with a functional group at the 3-position that can be readily converted to a sulfonyl chloride. For instance, a multicomponent reaction could be designed to introduce an amino or a thio group at the C-3 position, which could then be transformed into the target sulfonyl chloride via diazotization followed by reaction with sulfur dioxide and a copper salt (Sandmeyer-type reaction), or through oxidative chlorination, respectively. organic-chemistry.org

The development of novel multicomponent reactions that directly lead to the formation of a 3-sulfonylated chromone scaffold remains an active area of research, with the potential to significantly streamline the synthesis of this important class of compounds.

Semisynthetic Routes to Related Sulfonyl Derivatives of Chromones

Semisynthetic approaches to sulfonyl derivatives of chromones typically involve the chemical modification of a pre-existing chromone core or its immediate precursors. These methods are crucial for creating a diverse range of derivatives for various applications. The introduction of a sulfonyl or sulfonyl chloride group at the C-3 position of the chromone ring is a key transformation that has been achieved through several strategic routes.

One prominent strategy involves building the chromone ring with the sulfonyl group already attached to one of the precursors. This is often accomplished through the cyclocondensation of β-ketosulfones with carboxylic acids. For instance, a one-pot tandem cyclocondensation mediated by trifluoroacetic anhydride (TFAA) and potassium carbonate (K₂CO₃) has been shown to produce a variety of 3-sulfonylchromones in good to excellent yields. This reaction typically proceeds by refluxing the reactants in acetonitrile (B52724) under high pressure.

Another significant approach is the functionalization of o-hydroxyphenyl enaminones. The vinyl α-position of these substrates is highly susceptible to attack by various electrophiles, allowing for the construction of 3-substituted chromones. This pathway includes sulfonylation, which involves a cascade of vinyl α-C(sp²)-H bond functionalization followed by an intramolecular chromone annulation process. researchgate.net

Furthermore, radical-based methods have emerged as powerful tools for synthesizing sulfonyl-containing compounds. Sulfonyl radicals can be generated from various readily available reagents, including sodium sulfinates, sulfinic acids, sulfonyl chlorides, and sulfonyl hydrazides. researchgate.net These radicals can then react with appropriate chromone precursors or derivatives to introduce the sulfonyl moiety. For example, a photoredox catalysis platform using a phenothiazine (B1677639) derivative as an organic photocatalyst can induce a radical cascade sulfonylation/cyclization of enaminones to yield 3-sulfonyl chromones under metal-free conditions.

The table below summarizes various synthetic routes to produce 3-sulfonylchromone derivatives, highlighting the diversity of precursors and reaction conditions employed.

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product Type | Yield |

|---|---|---|---|---|

| β-Ketosulfones and Carboxylic Acids | (CF₃CO)₂O / K₂CO₃ | Tandem Cyclocondensation | 3-Sulfonylchromones | Good to Excellent |

| Enaminones | Phenothiazine derivative (photocatalyst) | Radical Cascade Sulfonylation/Cyclization | 3-Sulfonylchromones | Moderate to Excellent |

| o-Hydroxyphenyl enaminones | Electrophilic sulfonylating agent | Vinyl α-C(sp²)-H Sulfonylation / Annulation | 3-Sulfonylchromones | Not specified |

While the direct synthesis of this compound is not extensively detailed in the provided context, its preparation would logically follow from the corresponding chromone-3-sulfonic acid. This transformation is a standard procedure in organic synthesis, often involving reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the sulfonic acid into the more reactive sulfonyl chloride. This final step makes the compound a valuable intermediate for synthesizing a wide array of sulfonamides and other sulfonyl-containing chromone derivatives by reacting it with various nucleophiles. nih.govnih.gov

Applications As a Building Block in Advanced Organic Synthesis

Scaffold Diversification through Derivatization at the Sulfonyl Moiety

The primary and most straightforward application of 4-oxo-4H-1-benzopyran-3-sulfonyl chloride in scaffold diversification is through nucleophilic substitution at the sulfonyl chloride group. This moiety readily reacts with a wide array of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for generating libraries of compounds for biological screening.

The reaction of this compound with various amines (R¹R²NH) yields a series of novel chromone-3-sulfonamide derivatives. This approach allows for the systematic introduction of diverse chemical functionalities onto the chromone (B188151) scaffold, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. Recent research has highlighted the synthesis and biological evaluation of novel chromone derivatives containing a sulfonamide moiety, demonstrating their potential as antiviral agents. researchgate.netijrpc.com For instance, a series of chromone-based sulfonamides were designed and synthesized to target the tomato chlorosis virus (ToCV) and tomato spotted wilt virus (TSWV), with some compounds showing significant activity. researchgate.netijrpc.com

The general synthesis of these derivatives is typically achieved by reacting the sulfonyl chloride with an amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent. uni-hannover.de

Table 1: Examples of Scaffold Diversification via Sulfonamide Formation This table is illustrative and based on the general reactivity of sulfonyl chlorides.

| Nucleophile (Amine) | Resulting Derivative Class | Potential R-groups Introduced |

| Alkylamines | N-Alkyl-chromone-3-sulfonamides | Methyl, Ethyl, Cyclopropyl, Benzyl |

| Arylamines | N-Aryl-chromone-3-sulfonamides | Phenyl, 4-Chlorophenyl, 2-Methoxyphenyl |

| Heterocyclic Amines | N-Heterocyclyl-chromone-3-sulfonamides | Piperidinyl, Morpholinyl, Pyridinyl |

| Amino Acids | Chromone-3-sulfonyl-amino acids | Glycine, Alanine, Phenylalanine esters |

This strategy provides a powerful tool for generating molecular diversity from a single, advanced building block, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of Complex Polycyclic and Fused Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for constructing complex heterocyclic systems. The molecule can participate in reactions where both the sulfonyl chloride group and the electrophilic C2/C4 positions of the chromone ring are involved, leading to the formation of new, fused rings.

A compelling precedent for this reactivity is found in the chemistry of the closely related analog, 4-chlorocoumarin-3-sulfonyl chloride. uni-hannover.denih.govresearchgate.net This compound reacts with various bidentate nucleophiles, such as 2-aminopyridines and 2-aminothiazoles, to generate novel and complex fused heterocyclic systems. nih.govmdpi.com In these reactions, one nucleophilic center (e.g., the exocyclic amine of 2-aminopyridine) attacks the sulfonyl chloride, while the other nucleophilic center (the endocyclic pyridine nitrogen) attacks the C4 position of the benzopyran ring, leading to a cyclization event.

This reaction pathway results in the formation of tetracyclic and pentacyclic structures, such as pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide and its thiazino-fused analogs. uni-hannover.denih.gov Although these specific fused systems were reported to be unstable under certain conditions, the synthetic strategy demonstrates the potential of the 3-sulfonyl chloride substituted benzopyranone scaffold to act as a linchpin in the assembly of elaborate polycyclic molecules. researchgate.net

Table 2: Bidentate Nucleophiles for Fused Heterocycle Synthesis (Based on Analogs)

| Bidentate Nucleophile | Potential Fused Ring System |

| 2-Aminopyridine | Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyranone |

| 2-Aminothiazole | Thiazino[3',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyranone |

| Hydrazine Derivatives | Fused pyrazolidine (B1218672) or pyridazine (B1198779) systems |

| o-Phenylenediamine | Fused benzodiazepine (B76468) systems |

This synthetic utility underscores the importance of this compound as a starting material for accessing unique and complex chemical spaces.

Precursor for the Development of Novel Organic Reagents

Beyond its direct use in building molecular complexity, this compound can serve as a precursor for other valuable organic reagents. The sulfonyl chloride functional group is a gateway to a variety of other sulfur-based functionalities.

While specific examples for this chromone derivative are not extensively documented, the general reactivity of arylsulfonyl chlorides is well-established. They can be transformed into several other functional groups, thereby creating novel reagents with the embedded chromone scaffold:

Sulfonate Esters: Reaction with alcohols in the presence of a base yields sulfonate esters. A chromone-3-sulfonate ester could be used as a stable alternative to the sulfonyl chloride or as a potential electrophile in cross-coupling reactions.

Sulfinic Acids and their Salts: Reduction of the sulfonyl chloride can lead to the formation of a chromone-3-sulfinic acid or its corresponding salt. Sulfinates are versatile intermediates used in the synthesis of sulfones and as radical precursors.

Sulfones: The sulfonyl group can participate in reactions to form sulfones, which are important structural motifs in many pharmaceuticals.

These transformations would yield a new class of chromone-based reagents where the unique electronic and steric properties of the chromone moiety could influence subsequent reactions.

Integration into Cascade and Domino Reactions

The chromone scaffold is known to participate in cascade or domino reactions, which allow for the construction of complex molecules in a single pot through a sequence of intramolecular and intermolecular reactions. beilstein-journals.orgnih.govuni-rostock.de While specific domino reactions originating from this compound are not widely reported, its structure is well-suited for such transformations.

A plausible domino sequence could be initiated by the reaction of a carefully chosen nucleophile with the sulfonyl chloride group. If the nucleophile contains another reactive functional group, it could subsequently react with one of the electrophilic centers of the chromone ring (C2 or C4). For example, a domino reaction could proceed via:

Initial Sulfonamide Formation: Reaction of the sulfonyl chloride with a binucleophile, such as an amino alcohol or an amino thiol.

Intramolecular Cyclization: The second nucleophilic group (e.g., hydroxyl or thiol) could then attack the C2 position of the chromone ring, leading to a ring-opening and re-cyclization cascade to form a new heterocyclic system.

The reactivity of related 3-substituted chromones, such as 3-formylchromones and 3-chlorochromones, in domino reactions to form benzophenones and other complex structures has been documented, supporting the potential of the chromone core to undergo such elegant and efficient transformations. beilstein-journals.orgresearchgate.net

Utilization in Ligand Synthesis for Catalysis

While no specific applications of this compound in ligand synthesis have been explicitly detailed in the literature, its structural components are common in ligand design. Heterocyclic compounds are ubiquitous as coordinating motifs in catalysis, and the sulfonyl group can be used to connect these heterocycles to other parts of a ligand or to tune their electronic properties.

The derivatization of the sulfonyl chloride with amines containing other coordinating groups (e.g., pyridines, phosphines) could generate novel bidentate or tridentate ligands. The chromone core itself, with its oxygen atoms, could also play a role in metal coordination. The rigidity of the bicyclic chromone structure is an attractive feature for ligand design, as it can help to define a precise coordination geometry around a metal center. The synthesis of such ligands would follow standard procedures for sulfonamide formation, providing a modular approach to a new family of potential catalysts.

Advanced Spectroscopic and Chromatographic Characterization in Research

Chromatographic Methods for Purity, Isolation, and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of "4-Oxo-4H-1-benzopyran-3-sulfonyl chloride," for its isolation from reaction mixtures, and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. vdoc.pub For "this compound," a reversed-phase HPLC method would likely be employed for purity assessment. This would typically involve a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method for analyzing sulfonyl chlorides might involve a gradient elution to ensure good separation of the target compound from any starting materials, byproducts, or degradation products. The high reactivity of the sulfonyl chloride group with protic solvents necessitates the use of a non-aqueous mobile phase or rapid analysis to prevent on-column degradation.

Table 4: Representative HPLC Method Parameters for Analysis of this compound (This is a hypothetical method and would require optimization)

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 10 µL |

This method would be valuable for determining the purity of synthesized "this compound" and for monitoring its consumption in subsequent chemical reactions.

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) presents significant challenges due to the compound's inherent thermal instability. Aromatic sulfonyl chlorides are known to be thermally fragile and can degrade at the high temperatures typically required for GC analysis, potentially leading to inaccurate quantification and the appearance of degradation products in the chromatogram. nih.gov

To overcome this limitation, a common and effective strategy is the derivatization of the sulfonyl chloride into a more thermally stable analogue prior to analysis. nih.gov A widely used approach involves converting the sulfonyl chloride to its corresponding N,N-diethylsulfonamide. nih.govcore.ac.uk This is achieved by reacting the sulfonyl chloride with diethylamine, yielding a derivative that is significantly more stable and suitable for GC analysis without decomposition. core.ac.uk This derivatization allows for reliable and accurate quantitative analysis. nih.gov

The analytical method typically employs a capillary column, such as a poly(5% phenyl/95% methylsiloxane) column, with helium as the carrier gas. core.ac.ukrsc.org A flame ionization detector (FID) is commonly used for quantification. rsc.org

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Sulfonyl Chloride This table presents typical conditions based on methods for related compounds, as direct analysis of the title compound is challenging.

| Parameter | Condition | Reference |

|---|---|---|

| Column | RTX-5MS (30 m × 0.25 mm ID × 0.25 µm) | rsc.org |

| Carrier Gas | Helium (Linear velocity: 40 cm/sec) | rsc.org |

| Injector Temperature | 280 °C | rsc.org |

| Oven Program | Initial 50 °C (hold 1 min), then ramp at 25 °C/min to 300 °C (hold 4 min) | rsc.org |

| Detector | Flame Ionization Detector (FID) | rsc.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in research involving this compound. Its primary application is for the rapid, qualitative monitoring of reaction progress and for assessing the purity of starting materials, intermediates, and final products.

In a typical application, the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel 60 F254. The plate is then developed in a sealed chamber containing an appropriate mobile phase, which is typically a mixture of non-polar and polar solvents. A common solvent system for compounds of this nature is a mixture of ethyl acetate (B1210297) and hexanes, with the ratio adjusted to achieve optimal separation. After development, the separated spots on the TLC plate are visualized. Since the benzopyran ring system is UV-active, spots can be easily detected under a UV lamp (at 254 nm). Further visualization can be achieved using chemical staining agents if necessary. The relative mobility of the compound, known as the retardation factor (Rf), is calculated and compared against reference standards.

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and related compounds. Due to the highly reactive nature of sulfonyl chlorides, direct analysis can sometimes be challenging, and derivatization may be employed to enhance stability and achieve robust quantification. researchgate.netnih.gov However, methods for direct analysis of aromatic sulfonyl chlorides have also been developed. sielc.comresearchgate.net

A typical RP-HPLC method involves a C18 stationary phase column. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comgoogle.com An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to improve peak shape and resolution. sielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly used to separate compounds with a range of polarities. google.com Detection is typically performed using a UV detector, as the chromone (B188151) structure possesses a strong chromophore.

Table 2: Typical RP-HPLC Method Parameters for Aromatic Sulfonyl Chloride Analysis This table outlines a general method applicable for the separation of the title compound or its derivatives.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters XBridge C18) | google.com |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | sielc.com |

| Elution Mode | Gradient (e.g., 5% B to 90% B over 15 minutes) | google.com |

| Flow Rate | 1.0 mL/min | N/A |

| Detector | UV/DAD Detector | google.com |

| Wavelength | Set based on UV maxima of the analyte | N/A |

Development of Analytical Methods for Complex Mixtures and Reaction Progress

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an indispensable tool for the analysis of complex mixtures containing this compound or its reaction products, such as sulfonamides. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and structural specificity of mass spectrometry.

In a typical workflow, the sample mixture is first separated on a reversed-phase HPLC column. The eluent from the column is then directed into the ion source of the mass spectrometer (e.g., electrospray ionization or ESI), where the analyte molecules are ionized. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific precursor ion corresponding to the target analyte is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. nih.gov This process, known as selected-reaction monitoring (SRM), provides a highly selective and sensitive method for quantification, minimizing interference from matrix components. nih.gov LC-MS/MS is particularly valuable for confirming the identity of reaction products and for quantifying trace levels of the compound or its derivatives in complex biological or environmental samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, provided that appropriate sample preparation, specifically derivatization, is performed. nih.gov As sulfonyl chlorides tend to be thermally labile, direct injection can lead to decomposition in the hot injector port. nih.govcore.ac.uk

To ensure accurate and reproducible analysis, the sulfonyl chloride is typically converted into a more volatile and thermally stable derivative. core.ac.uk Common derivatization agents include alcohols (e.g., 1-propanol (B7761284) in pyridine) or secondary amines (e.g., diethylamine), which react with the sulfonyl chloride to form stable sulfonate esters or sulfonamides, respectively. core.ac.ukconicet.gov.arrsc.org

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and fragments them in a reproducible pattern, creating a unique mass spectrum that acts as a chemical fingerprint for identification. For trace-level analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only monitors a few characteristic ions of the target analyte, significantly increasing sensitivity and selectivity. innovareacademics.inomicsonline.org

Table 3: Example GC-MS Parameters for Analysis of Derivatized Chlorides This table provides a representative method based on the analysis of derivatized reactive chlorides.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | 1-Propanol in 40% Pyridine (B92270) Solution | conicet.gov.ar |

| Column | ZB-5ms (30 m × 0.25 mm × 0.25 µm) | innovareacademics.in |

| Injection Mode | Splitless | conicet.gov.ar |

| Carrier Gas | Helium (1.0 mL/min) | innovareacademics.in |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | conicet.gov.ar |

| Acquisition Mode | Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM) | conicet.gov.arinnovareacademics.in |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. A DFT study of 4-Oxo-4H-1-benzopyran-3-sulfonyl chloride would provide fundamental information about its geometry, stability, and electronic characteristics.

A full geometry optimization of this compound using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the initial step in its theoretical characterization. This would yield precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure is significantly influenced by the interplay of the electron-withdrawing carbonyl group at the 4-position and the strongly electron-withdrawing sulfonyl chloride group at the 3-position. The benzopyran ring system itself possesses a degree of aromaticity. The distribution of electron density and the molecular electrostatic potential (MEP) map would be key outputs of such a calculation. The MEP would likely show regions of high electron density (negative potential) around the carbonyl oxygen and the oxygens of the sulfonyl group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the sulfur atom and the pyrone ring carbons would likely exhibit positive electrostatic potential, marking them as potential sites for nucleophilic attack.

In related chromone (B188151) derivatives, such as chromone-3-carboxylic acid, DFT calculations have been used to analyze the electronic properties and have shown good correlation with experimental data. nih.gov For instance, the calculated geometric parameters for the chromone ring in these related molecules are in good agreement with X-ray diffraction data. nih.gov A similar level of accuracy would be expected for a computational study of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzopyran ring system. The LUMO, on the other hand, would likely be distributed over the pyrone ring and the electron-deficient sulfonyl chloride group. The presence of the strongly electron-withdrawing sulfonyl chloride group is anticipated to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap. A smaller energy gap suggests a higher reactivity. d-nb.infodntb.gov.ua

The energies and compositions of these orbitals can be used to calculate various reactivity descriptors, as shown in the hypothetical data table below, which are derived from the principles of conceptual DFT.

| Parameter | Formula | Theoretical Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character. |

This table presents theoretical parameters that could be derived from a DFT calculation. The actual values would need to be computed.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can be employed to predict the reactivity of this compound towards various reagents. The sulfonyl chloride group is a well-known reactive functional group, susceptible to nucleophilic substitution at the sulfur atom.

The local reactivity can be predicted using Fukui functions or the dual descriptor, which are derived from the electron density. These indices help to identify the most electrophilic and nucleophilic sites within the molecule. For this compound, the sulfur atom of the sulfonyl chloride group is expected to be a primary electrophilic center, making it a target for nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and thioesters, respectively.

Furthermore, the pyrone ring itself can exhibit reactivity. In related 3-formylchromones, the C2-C3 double bond is susceptible to nucleophilic attack. researchgate.net A similar reactivity pattern might be anticipated for the sulfonyl chloride derivative, potentially competing with substitution at the sulfonyl group, depending on the nature of the nucleophile and the reaction conditions. Computational modeling could help to elucidate the relative activation barriers for these competing pathways, thus predicting the selectivity of a given transformation.

Mechanistic Studies of Reaction Pathways using Computational Methods

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies could be used to map out the potential energy surfaces for various reaction pathways. This would involve locating the transition state structures and calculating the activation energies for each step.

For example, in the reaction with an amine to form a sulfonamide, a computational study could differentiate between a concerted or a stepwise mechanism (e.g., involving a tetrahedral intermediate). The calculated activation barriers would provide a quantitative measure of the reaction's feasibility and rate. Such studies can also reveal the role of catalysts or solvent molecules in the reaction mechanism.

Conformational Analysis and Energy Landscapes

The presence of the C3-S single bond introduces conformational flexibility to this compound. Rotation around this bond will lead to different conformers with varying energies. A computational conformational analysis would involve systematically rotating the sulfonyl chloride group and calculating the energy at each step to generate a potential energy surface.

This analysis would identify the most stable conformer(s) and the energy barriers to rotation between them. The preferred conformation will be a balance of steric and electronic effects, such as repulsion between the sulfonyl oxygens and the carbonyl group at C4, and potential stabilizing interactions. Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. In studies of other acyclic sulfur-containing molecules, DFT has been shown to be effective in predicting preferred conformations. nih.gov

Development of Predictive Models for Synthetic Outcomes

The data generated from quantum chemical calculations can be used to develop predictive models for the outcomes of synthetic reactions. For a series of reactions with different nucleophiles, for instance, calculated properties such as the LUMO energy, the electrophilicity index, or the charge on the sulfur atom could be correlated with experimentally observed reaction rates or yields.

Such Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can then be used to predict the outcomes for new, untested reactants. This predictive capability can significantly accelerate the discovery of new reactions and the optimization of synthetic procedures, saving time and resources in the laboratory. While no such models have been specifically developed for this compound due to a lack of extensive experimental and computational data, this remains a promising area for future research.

Future Research Directions for 4 Oxo 4h 1 Benzopyran 3 Sulfonyl Chloride

Exploration of Undiscovered Reactivity Patterns

The reactivity of 4-Oxo-4H-1-benzopyran-3-sulfonyl chloride is largely dictated by the interplay between the electrophilic sulfonyl chloride moiety and the Michael acceptor system of the pyranone ring. While reactions with common nucleophiles are predictable, future research could uncover more nuanced and novel reactivity patterns.

One area of exploration is its participation in pericyclic reactions . The electron-deficient double bond at the C2-C3 position, further activated by the sulfonyl chloride group, could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes. The resulting cycloadducts would provide rapid access to complex, polycyclic chromanone frameworks that are otherwise difficult to synthesize.

Furthermore, the potential for radical-mediated transformations remains largely unexplored. The sulfonyl chloride group can be a precursor to sulfonyl radicals, which could participate in a variety of addition and cyclization reactions. Investigating photoredox or transition-metal-catalyzed pathways for generating these radicals could lead to novel C-C and C-heteroatom bond-forming strategies at the C3 position.

Finally, the interaction of the sulfonyl chloride with the adjacent carbonyl group at C4 could lead to interesting intramolecular cyclization or rearrangement reactions under specific conditions, such as in the presence of Lewis acids or upon photochemical activation. These studies could reveal unexpected skeletal rearrangements and provide access to novel heterocyclic systems.

Development of Greener Synthetic Pathways

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents such as chlorosulfonic acid or phosphorus oxychloride, which generate significant amounts of acidic waste. rsc.orgmdpi.com Future research must focus on developing more environmentally benign synthetic routes to this compound.

A promising approach is the oxidative chlorination of a corresponding thiol or sulfonic acid precursor . The use of greener oxidants and chloride sources would be paramount. For instance, systems employing reagents like N-chlorosuccinimide (NCS) in more benign solvents could be explored. organic-chemistry.org Another avenue involves the use of catalytic systems, potentially with a recyclable catalyst, to facilitate the chlorosulfonation. Recent advances in photocatalysis have shown that S-arylthioacetates can be converted to sulfonyl chlorides using light and a photocatalyst, a method that could be adapted for this specific chromone (B188151) derivative. nih.gov

Below is a table summarizing potential greener synthetic strategies:

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Oxidative Chlorination | Use of a recyclable catalyst with a mild oxidant and chloride source. | Reduced stoichiometric waste, lower environmental impact. |

| Photocatalytic Synthesis | Light-driven conversion of a suitable sulfur-containing precursor. | Use of a traceless reagent (photons), high selectivity. nih.gov |

| One-Pot Multicomponent Reaction | Combining several synthetic steps without isolating intermediates. | Increased efficiency, reduced solvent usage and waste. |

| Aqueous Synthesis | Utilizing water as the reaction solvent. | Eliminates volatile organic compounds, improves safety. rsc.org |

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. rsc.orgmdpi.com The synthesis and subsequent reactions of this compound are well-suited for adaptation to continuous flow systems.

Given that many traditional sulfonyl chloride syntheses are highly exothermic and may involve hazardous reagents, a continuous flow setup would allow for precise temperature control and the safe handling of reactive intermediates. rsc.orgrsc.org This would be particularly beneficial for scaling up the production of this compound.

Future research in this area would involve the optimization of reaction conditions (temperature, pressure, residence time, and stoichiometry) in a flow environment and the design of integrated, multi-step flow systems for the synthesis of libraries of 3-sulfonyl-chromone derivatives.

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules. In the context of this compound, computational studies can guide the synthesis of novel derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, predict its reactivity towards various nucleophiles, and elucidate the mechanisms of potential reactions. mdpi.com This can help in identifying promising reaction pathways to explore experimentally. For example, computational modeling could predict the feasibility of the aforementioned Diels-Alder reactions or radical transformations.

Furthermore, if this scaffold is to be used in drug discovery, molecular docking studies could be performed to predict the binding of its derivatives to specific biological targets, such as enzyme active sites. nih.gov By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted biological activity, saving significant time and resources. Structure-activity relationship (SAR) studies on related chromone derivatives have already demonstrated the utility of this approach. nih.gov

Advanced Spectroscopic Characterization of Transient Species

Many chemical reactions proceed through short-lived, transient intermediates that are not detectable by standard spectroscopic techniques. The study of these species is crucial for a complete understanding of reaction mechanisms. Advanced spectroscopic methods could provide unprecedented insight into the reactivity of this compound.

Time-resolved absorption spectroscopy , for instance, can be used to detect and characterize transient species generated during photochemical reactions. nih.gov If the compound is subjected to photochemical activation, this technique could identify excited states or short-lived radical intermediates. Nanosecond laser photolysis has been used to study the dynamics of related benzopyran systems. researchgate.net

For reactions in solution, techniques like freeze-quench EPR (Electron Paramagnetic Resonance) could be used to trap and characterize any radical intermediates that may be formed. unito.it Similarly, in-situ IR and NMR spectroscopy can monitor the progress of a reaction in real-time, potentially identifying fleeting intermediates whose concentrations rise and fall during the course of the reaction. Combining these experimental techniques with multivariate curve reconstruction can help to isolate the spectral profiles of individual species in complex reaction mixtures. unito.it

Role in Supramolecular Chemistry and Self-Assembly (if emerging)

While the direct involvement of this compound in supramolecular chemistry is not yet established, its structural features suggest potential for future exploration in this field. Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. bbau.ac.in

The chromone core, with its aromatic ring and carbonyl group, can participate in π-π stacking and hydrogen bonding interactions . The sulfonyl group, particularly after conversion to a sulfonamide, can also act as a strong hydrogen bond donor and acceptor. By strategically modifying the molecule, for example, by attaching recognition motifs, it could be designed to self-assemble into well-defined supramolecular architectures such as gels, liquid crystals, or discrete nanoscale objects.

Future research could involve the synthesis of derivatives of this compound that are specifically designed for self-assembly. For instance, the incorporation of long alkyl chains could lead to amphiphilic molecules that form micelles or vesicles in aqueous media. The exploration of its coordination chemistry with metal ions could also lead to the formation of novel metallo-supramolecular structures with interesting photophysical or catalytic properties. The inherent fluorescence of many chromone derivatives could also be exploited to create fluorescent probes for sensing applications within a supramolecular framework. ijrpc.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Oxo-4H-1-benzopyran-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of 4-oxo-4H-1-benzopyran derivatives. Key steps include:

- Sulfonation : Treating the parent benzopyran with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Workup : Neutralization with ice-water to precipitate the sulfonyl chloride. Microwave-assisted synthesis (e.g., 30–60 min at 100–120°C) can enhance reaction efficiency and yield (85–92%) compared to conventional heating .

- Purification : Recrystallization from ethanol-water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for S=O stretching vibrations at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹ for the sulfonyl chloride group.

- ¹H/¹³C NMR : The benzopyran ring protons appear as doublets (δ 6.8–8.2 ppm), while the sulfonyl chloride group deshields adjacent carbons (C-3: δ 160–165 ppm) .

- Mass Spectrometry (EI-MS) : The molecular ion peak [M]⁺ at m/z 254.6 (calculated) confirms the molecular formula C₉H₅ClO₄S .

Q. What are the primary applications of this compound in derivatization reactions?

- Methodological Answer : The sulfonyl chloride group enables nucleophilic substitution to produce sulfonamides or sulfonate esters.

- Sulfonamide Synthesis : React with amines (e.g., aniline, aliphatic amines) in dry dichloromethane (DCM) under inert atmosphere (yields 70–85%) .

- Enzyme Inhibitors : Derivatives like 4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide show α-chymotrypsin inhibition (IC₅₀: 12–45 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives synthesized from this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or structural modifications.

- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced antimicrobial activity (MIC: 4–8 μg/mL) compared to electron-donating groups (MIC: 32–64 μg/mL) .

- Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What strategies minimize byproduct formation during nucleophilic substitution reactions involving the sulfonyl chloride group?

- Methodological Answer : Byproducts (e.g., sulfonic acids) form due to hydrolysis or incomplete substitution.

- Optimized Conditions : Use anhydrous solvents (e.g., DCM, THF), controlled stoichiometry (1:1.2 sulfonyl chloride:amine), and slow addition of reactants at 0°C .

- Microwave Assistance : Reduces reaction time (15–20 min vs. 12–24 hr) and suppresses hydrolysis .

Q. How does the electronic nature of substituents on the benzopyran core influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at C-6) increase electrophilicity of the sulfonyl chloride, accelerating substitution reactions (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for -OCH₃ derivatives) .

- Experimental Design : Compare reaction rates using Hammett plots (σ values) and DFT calculations to correlate substituent effects with transition-state stability .

Critical Analysis of Contradictory Evidence

- Synthetic Yields : Conventional methods report yields of 60–70% , while microwave-assisted routes achieve >90% . Contradictions likely stem from differences in heating uniformity and side-reaction suppression.

- Biological Potency : Variability in MIC values (e.g., 4–64 μg/mL) correlates with substituent electronic profiles; studies omitting structural-activity relationships (SAR) may overlook this nuance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。